3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate is a compound that features a tetrazole ring and a phenyl group linked to an ethylphenoxy acetate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids . This compound is of interest in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 4-ethylphenoxy acetic acid. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . For instance, sodium azide can react with triethyl orthoformate to form the tetrazole ring . The phenyl group can then be introduced through a Friedel-Crafts reaction, and the final esterification step can be achieved using standard esterification techniques .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction could produce various reduced forms of the tetrazole ring .
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate involves its interaction with biological targets through the tetrazole ring. Tetrazoles can act as bioisosteres of carboxylic acids, allowing them to bind to enzymes and receptors in a similar manner . This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the ethylphenoxy acetate moiety.
1H-tetrazole-5-thiol: Contains a thiol group instead of the phenyl group.
4-Phenyl-1H-tetrazole: Another tetrazole derivative with a different substitution pattern.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate is unique due to its combination of a tetrazole ring with an ethylphenoxy acetate moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-ethylphenoxy)acetate |
InChI |
InChI=1S/C17H16N4O3/c1-2-13-6-8-15(9-7-13)23-11-17(22)24-16-5-3-4-14(10-16)21-12-18-19-20-21/h3-10,12H,2,11H2,1H3 |
InChI Key |
DPEICRCYLKYJNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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